5-Hydroxy-7-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
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Overview
Description
5-Hydroxy-7-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is a chemical compound belonging to the class of 2H/4H-chromenes, which are known for their versatile biological profiles and simple structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis often begins with readily available starting materials such as 2,2-dimethyl-1,3-cyclohexanedione and salicylaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-7-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the chromene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for various organic transformations.
Biology: In biological research, 5-Hydroxy-7-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, pharmaceuticals, and other specialty chemicals. Its unique properties and reactivity make it an important building block in various chemical processes.
Mechanism of Action
The mechanism by which 5-Hydroxy-7-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
5-Hydroxy-7-methoxy-2,3-dihydro-4H-chromen-4-one
5-Hydroxy-7-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one (isomer)
This compound (analog)
Uniqueness: this compound stands out due to its specific structural features, such as the presence of the dimethyl group, which influences its reactivity and biological activity. Compared to its analogs and isomers, this compound exhibits distinct properties that make it more suitable for certain applications.
Properties
IUPAC Name |
5-hydroxy-7-methoxy-2,2-dimethyl-3H-chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2)6-9(14)11-8(13)4-7(15-3)5-10(11)16-12/h4-5,13H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXQRIDZIXLNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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